molecular formula C9H8F3NO3 B8787230 Methyl 6-methoxy-4-(trifluoromethyl)nicotinate

Methyl 6-methoxy-4-(trifluoromethyl)nicotinate

Cat. No. B8787230
M. Wt: 235.16 g/mol
InChI Key: QODKGQDZMKZXDB-UHFFFAOYSA-N
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Patent
US07858621B2

Procedure details

To a cooled (−78° C.) solution of methyl 6-methoxy-4-trifluoromethylnicotinate (300 mg, 1.35 mmol) in toluene (10 mL) was added diisobutylaluminum hydride (DIBAL, 1 M/toluene, 1.35 mL). The mixture was warmed slowly to room temperature and stirred for 2 days. Additional DIBAL (1 M/toluene, 2 mL) was added to complete the reaction. After stirring for 4 hours, the mixture was quenched with saturated aqueous ammonium chloride solution (1 mL), dried over anhydrous magnesium sulfate, filtered through a pad of celite, and concentrated under reduced pressure to give 6-methoxy-4-trifluoromethyl-3-pyridinemethanol (220 mg, 78.6%). The crude product was used directly in the following Swern oxidation.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[C:6]([C:7](OC)=[O:8])=[CH:5][N:4]=1.[H-].C([Al+]CC(C)C)C(C)C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([CH2:7][OH:8])=[C:11]([C:13]([F:16])([F:14])[F:15])[CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC1=NC=C(C(=O)OC)C(=C1)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.35 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
After stirring for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with saturated aqueous ammonium chloride solution (1 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC1=CC(=C(C=N1)CO)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 78.6%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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